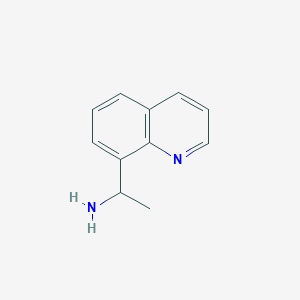

1-Quinolin-8-yl-ethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-8-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGWMTGFGBBLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Quinolin 8 Yl Ethylamine and Its Derivatives

Direct Synthesis Approaches

The direct formation of the racemic 1-quinolin-8-yl-ethylamine backbone can be accomplished through several classical and modern organic synthesis protocols.

Reductive Amination Protocols

Reductive amination stands as a prominent and widely utilized method for the synthesis of amines from carbonyl compounds. ntnu.no This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, proceeding through an imine intermediate. mdpi.com

A primary route to this compound is the reductive amination of 8-acetylquinoline. In this protocol, 8-acetylquinoline is reacted with ammonia to form an intermediate imine, which is then reduced to the target primary amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. mdpi.comlibretexts.org The reaction conditions are typically neutral to weakly acidic to facilitate both imine formation and reduction. mdpi.com

One specific and classic example of reductive amination is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent at elevated temperatures. wikipedia.org When applied to 8-acetylquinoline, the Leuckart reaction provides a direct conversion to this compound. The mechanism involves the formation of an N-formyl derivative as an intermediate, which is subsequently hydrolyzed to yield the primary amine. wikipedia.orgscribd.com

| Starting Material | Reagents | Product | Key Features |

| 8-Acetylquinoline | 1. Ammonia (NH₃)2. Reducing Agent (e.g., NaBH₄, H₂/Pd) | This compound | A versatile and common method for amine synthesis. |

| 8-Acetylquinoline | Ammonium formate or Formamide | This compound | A classic, one-pot reductive amination. |

Nucleophilic Substitution and Alkylation Reactions

Nucleophilic substitution offers another viable pathway to this compound. This strategy typically involves the displacement of a leaving group on a suitable precursor by an amine or an azide followed by reduction.

A plausible synthetic route would begin with the reduction of 8-acetylquinoline to the corresponding alcohol, 1-(quinolin-8-yl)ethanol. This alcohol can then be converted into a derivative with a good leaving group, such as a tosylate or a halide (e.g., 1-chloro-1-(quinolin-8-yl)ethane), by treatment with reagents like p-toluenesulfonyl chloride or thionyl chloride, respectively. Subsequent reaction with ammonia or an ammonia equivalent would proceed via an SN2 mechanism to furnish this compound.

Alternatively, the reaction of the activated alcohol with sodium azide would produce an azido intermediate, 8-(1-azidoethyl)quinoline. This intermediate can then be readily reduced to the target primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Precursor | Reagents | Intermediate | Final Product |

| 1-(Quinolin-8-yl)ethanol | 1. TsCl or SOCl₂2. NH₃ | 8-(1-aminoethyl)quinolinium salt | This compound |

| 1-(Quinolin-8-yl)ethanol | 1. TsCl or SOCl₂2. NaN₃3. LiAlH₄ or H₂/Pd | 8-(1-azidoethyl)quinoline | This compound |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules, including quinoline (B57606) derivatives. nih.govsemanticscholar.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. nih.gov

While a direct one-pot MCR for the synthesis of this compound is not prominently documented, MCR strategies can be employed to construct substituted quinoline rings that could then be further elaborated to the target compound. For instance, a modified Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, could potentially be adapted into an MCR format to generate a quinoline core that already possesses or can be easily converted to the desired 8-(1-aminoethyl) substituent. The versatility of MCRs allows for the introduction of various functional groups, which can be advantageous for creating derivatives of this compound. nih.gov

Chiral Synthesis and Resolution Techniques

As this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often crucial for its applications. This can be achieved either through enantioselective synthesis, which directly produces one enantiomer in excess, or by resolving the racemic mixture.

Enantioselective Synthesis Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved by using chiral catalysts, reagents, or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate.

In the context of this compound, an enantioselective approach would involve the asymmetric reduction of the imine formed from 8-acetylquinoline and ammonia. This can be accomplished using a chiral catalyst, such as a chiral transition metal complex (e.g., based on rhodium, iridium, or ruthenium) in the presence of a hydrogen source. nih.gov For example, asymmetric transfer hydrogenation using a chiral catalyst and a hydrogen donor like isopropanol or formic acid can effectively reduce the imine to the amine with high enantioselectivity.

Another strategy is the use of chiral Lewis acids to catalyze the asymmetric addition of a nucleophile to the quinoline ring or a side chain. For instance, a chiral Ti(IV) complex has been used to promote an asymmetric inverse electron demand Diels-Alder reaction for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov While not a direct synthesis of the target molecule, this demonstrates the feasibility of using chiral catalysts to control stereochemistry in quinoline synthesis.

| Prochiral Substrate | Method | Chiral Influence | Product |

| Imine of 8-acetylquinoline | Asymmetric (Transfer) Hydrogenation | Chiral metal catalyst (e.g., Rh, Ir, Ru complexes) | (R)- or (S)-1-Quinolin-8-yl-ethylamine |

Chiral Resolution Methods (e.g., Diastereomeric Salt Formation, Chiral Chromatography)

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This is a widely used technique when an enantioselective synthesis is not available or is inefficient.

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. nih.gov It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. chiraltech.com This difference in solubility allows for their separation by fractional crystallization. chiraltech.com Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgnih.gov

In the case of racemic this compound, it can be treated with an enantiomerically pure acid like (+)-tartaric acid. The resulting diastereomeric salts, (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate, will have different solubilities in a given solvent. One diastereomer will preferentially crystallize out of the solution and can be isolated by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine. The other enantiomer can often be recovered from the mother liquor.

Chiral Chromatography: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, their separation. scribd.com Chiral HPLC (High-Performance Liquid Chromatography) is a widely used form of this technique. scribd.com

For the preparative separation of racemic this compound, the mixture can be passed through a column packed with a suitable CSP. The choice of the CSP and the mobile phase is crucial for achieving good separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the resolution of a wide range of chiral compounds, including amines. This method can provide high enantiomeric purity and is often used when diastereomeric salt formation is not successful or for analytical determination of enantiomeric excess. scribd.comphenomenex.com

| Method | Principle | Key Reagents/Materials | Outcome |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities | Enantiomerically pure chiral acid (e.g., tartaric acid) | Separation of enantiomers via fractional crystallization |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral column (e.g., polysaccharide-based) | Separation of enantiomers based on retention time |

Derivatization Strategies for Functionalization of this compound

The functionalization of this compound and its derivatives can be approached through modifications of both the quinoline nucleus and the ethylamine (B1201723) side chain. These derivatization strategies are crucial for modulating the compound's physicochemical properties and biological activities. Key methods include reactions involving the primary amine, such as N-acylation and reductive amination, as well as functionalization of the quinoline ring through C-H activation and electrophilic substitution.

A significant strategy for the dual functionalization of similar 8-aminoquinoline (B160924) scaffolds involves a one-pot, copper-catalyzed reaction. This method facilitates both N-acylation of the amino group and halogenation at the C5 position of the quinoline ring, using acyl halides as reagents for both the acyl and halide additions. This domino reaction provides an efficient route to N-acyl-5-halo-8-aminoquinolines.

Furthermore, the amino group of 8-aminoquinoline derivatives can be readily coupled with various acids to form amide bonds. For instance, 8-aminoquinoline has been linked with natural antioxidants like ferulic, caffeic, and lipoic acids to create novel hybrid molecules. This approach highlights the utility of standard amide coupling reactions in the derivatization of the amino functionality.

Functionalization of the Ethylamine Side Chain

The primary amino group of the ethylamine moiety is a key site for derivatization. Standard organic reactions can be employed to introduce a wide array of functional groups, thereby altering the molecule's properties.

N-Acylation: The formation of an amide bond via N-acylation is a common and versatile method for derivatizing the primary amine. This reaction is typically achieved by treating this compound with an activated carboxylic acid derivative, such as an acyl chloride or a carboxylic acid in the presence of a coupling agent. Amide coupling has become one of the most frequently used reactions in medicinal chemistry due to the vast number of commercially available carboxylic acids, allowing for the generation of diverse compound libraries. hepatochem.comresearchgate.net

Reductive Amination: Reductive amination offers a controlled method for the N-alkylation of the primary amine. This two-step, one-pot process involves the reaction of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. This technique avoids the over-alkylation that can occur with direct alkylation using alkyl halides.

Functionalization of the Quinoline Ring

The quinoline ring system of this compound can also be functionalized, primarily through C-H activation of the alkyl side chain and electrophilic substitution on the aromatic rings.

C-H Activation: The ethyl group at the 8-position of the quinoline ring is a target for transition metal-catalyzed C-H activation. This modern synthetic strategy allows for the direct introduction of various functional groups, such as aryl, alkenyl, and acetoxy groups, onto the alkyl chain. semanticscholar.orgnih.govacs.org The nitrogen atom of the quinoline ring acts as a directing group, facilitating the formation of a cyclometalated intermediate that enables selective functionalization. semanticscholar.orgnih.gov This approach is considered highly atom-economical and allows for the synthesis of complex quinoline derivatives that would be difficult to access through traditional methods. mdpi.com

Electrophilic Aromatic Substitution: The quinoline nucleus can undergo electrophilic aromatic substitution. Due to the electronic nature of the quinoline ring system, electrophilic attack generally occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. The preferred positions for substitution are typically C5 and C7.

Coordination Chemistry and Metal Complexation of 1 Quinolin 8 Yl Ethylamine As a Ligand

Ligand Design Principles and Chelation Properties

1-Quinolin-8-yl-ethylamine is designed as a bidentate ligand, featuring two key donor sites: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the ethylamine (B1201723) group. The strategic placement of the ethylamine group at the 8-position of the quinoline ring is crucial for its effective chelation with metal ions. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

The chelating properties of this compound are primarily governed by the following principles:

Bidentate Nature: The presence of two nitrogen donor atoms allows the ligand to bind to a metal ion at two positions simultaneously, a phenomenon known as chelation. This results in the formation of a more stable complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.

Five-Membered Chelate Ring: The linkage of the ethylamine group to the 8-position of the quinoline ring facilitates the formation of a thermodynamically favorable five-membered ring upon complexation. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain.

σ-Donor Properties: Both the quinoline and ethylamine nitrogen atoms are excellent σ-donors, readily donating their lone pair of electrons to form strong coordinate bonds with transition metal ions.

π-Acceptor Capabilities: The quinoline ring, being an aromatic system, also possesses π-acceptor capabilities. This allows for back-bonding from the metal's d-orbitals to the π* orbitals of the quinoline ring, further strengthening the metal-ligand bond, particularly with electron-rich metal centers.

The combination of these properties makes this compound a versatile ligand for coordinating with a wide range of metal ions, leading to the formation of stable and well-defined complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex.

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Coordination to a paramagnetic metal ion can, however, lead to significant broadening of the NMR signals.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

This compound forms complexes with a variety of transition metals. While specific studies on all the listed metals with this exact ligand are not extensively documented, the coordination behavior can be inferred from studies on analogous quinoline-based ligands.

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with quinoline derivatives are well-known. With this compound, octahedral Co(II) and Co(III) complexes are anticipated, often exhibiting interesting magnetic and electronic properties. The synthesis of cobalt(III) complexes containing a bidentate 8-quinolinato ligand has been reported, showcasing the affinity of cobalt for this type of coordination.

Nickel (Ni): Nickel(II) readily forms complexes with nitrogen-donor ligands. Depending on the stoichiometry and the presence of other ligands, square planar or octahedral geometries can be expected for Ni(II) complexes with this compound. For instance, a nickel(II) complex with 8-[2-(dimethylamino)ethylamino] quinoline adopts a slightly distorted bis-tridentate NiN6 octahedral coordination. nih.gov

Copper (Cu): Copper(II) complexes with quinoline-based ligands have been extensively studied due to their interesting structural and electronic properties. With this compound, both square planar and distorted octahedral geometries are plausible for Cu(II) complexes.

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with N,N-chelate ligands typically adopt a square planar geometry. nih.gov These complexes are of particular interest due to their potential applications in catalysis and medicine. The reaction of quinoline derivatives with palladium(II) halides often yields stable, well-defined complexes. nih.gov Similarly, platinum(II) complexes with quinoline-based ligands have been synthesized and characterized, with some showing potential as anticancer agents. nih.gov

Rhenium (Re) and Rhodium (Rh): Rhenium and Rhodium form stable complexes with nitrogen-containing ligands. For example, rhodium(III) complexes with 2(1H)-quinolinone derivatives have been prepared and shown to exhibit antitumor activity. nih.gov Tricarbonyl rhenium(I) complexes with 8-hydroxyquinolines have also been structurally characterized. nih.gov

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The coordination of this compound to Zn(II) would likely result in the formation of stable, diamagnetic complexes.

The stoichiometry and geometry of the metal complexes of this compound are influenced by several factors, including the nature of the metal ion, its oxidation state, the molar ratio of metal to ligand used in the synthesis, and the presence of counter-ions or other ancillary ligands.

Commonly observed stoichiometries and geometries for related quinoline-based ligands include:

1:2 Metal-to-Ligand Ratio (ML₂): This is a common stoichiometry where two bidentate ligands coordinate to a single metal ion.

Octahedral Geometry: For metal ions that prefer a coordination number of six (e.g., Co(III), Ni(II), Zn(II)), two this compound ligands and two additional monodentate ligands (or a bidentate ligand) can occupy the six coordination sites. In some cases, two tridentate ligands can form a slightly distorted octahedral geometry around a metal like Ni(II). nih.gov

Square Planar Geometry: For metal ions like Pd(II) and Pt(II), a 1:2 complex would likely involve the two this compound ligands occupying the four coordination sites in a square planar arrangement.

Tetrahedral Geometry: For some d¹⁰ metal ions like Zn(II), a tetrahedral geometry with two bidentate ligands is also possible.

1:1 Metal-to-Ligand Ratio (ML): In this case, one molecule of this compound is coordinated to the metal center. The remaining coordination sites are occupied by other ligands, such as halides, water, or solvent molecules.

Square Planar Geometry: A 1:1 complex of Pd(II) or Pt(II) with this compound and two halide ligands would result in a square planar geometry. nih.gov

Tetrahedral Geometry: A 1:1 complex with a metal ion that prefers tetrahedral coordination is also feasible.

The following table summarizes the expected geometries for metal complexes with this compound based on common coordination preferences of the metal ions.

| Metal Ion | Common Oxidation State | Likely Coordination Geometry with this compound |

|---|---|---|

| Cobalt (Co) | +2, +3 | Octahedral |

| Nickel (Ni) | +2 | Square Planar, Octahedral |

| Copper (Cu) | +2 | Square Planar, Distorted Octahedral |

| Palladium (Pd) | +2 | Square Planar |

| Platinum (Pt) | +2 | Square Planar |

| Rhenium (Re) | +1, +5 | Octahedral |

| Rhodium (Rh) | +3 | Octahedral |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral |

Ligand Binding Modes and Coordination Sites

The primary binding mode of this compound is as a bidentate N,N-chelating ligand . The two coordination sites are:

The nitrogen atom of the quinoline ring (N_quinoline_): This nitrogen is part of an aromatic system and is sp² hybridized.

The nitrogen atom of the ethylamine group (N_amine_): This is a primary amine nitrogen and is sp³ hybridized.

Upon coordination, these two nitrogen atoms bind to the same metal center, forming a stable five-membered chelate ring. This bidentate chelation is the most common and energetically favorable binding mode for this ligand.

In some specific cases, other binding modes might be possible, although less common:

Monodentate Coordination: Under certain conditions, such as in the presence of a large excess of a competing ligand or due to steric constraints, this compound might coordinate through only one of its nitrogen atoms, acting as a monodentate ligand. Coordination would likely occur through the more basic ethylamine nitrogen.

Bridging Ligand: In polynuclear complexes, it is conceivable that the ligand could bridge two metal centers, with the quinoline nitrogen coordinating to one metal and the ethylamine nitrogen to another. However, this would be sterically demanding and less likely than the chelation to a single metal center.

The preferred bidentate chelation is a defining feature of the coordination chemistry of this compound.

Stability and Reactivity of Metal-1-Quinolin-8-yl-ethylamine Complexes

The stability of metal complexes with this compound is primarily attributed to the chelate effect. The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

The reactivity of these complexes is dependent on several factors:

Nature of the Metal Ion: The lability of the complex (the ease with which ligands can be replaced) is highly dependent on the metal ion. For example, Pt(II) complexes are generally kinetically inert, while Cu(II) complexes are often labile.

Coordination Geometry: The geometry of the complex can influence its reactivity. For instance, square planar complexes can undergo associative ligand substitution reactions.

Electronic Properties: The electronic properties of both the metal and the ligand can affect the reactivity of the complex. For example, the π-acceptor ability of the quinoline ring can influence the redox properties of the metal center.

Reactions involving metal-1-Quinolin-8-yl-ethylamine complexes can include:

Ligand Substitution: The ethylamine or other ligands in the coordination sphere can be substituted by other nucleophiles.

Redox Reactions: The metal center can undergo changes in its oxidation state, which can be influenced by the nature of the ligands.

Reactions at the Coordinated Ligand: The chemical properties of the this compound ligand itself can be modified upon coordination to a metal ion.

Catalytic Applications of 1 Quinolin 8 Yl Ethylamine and Its Metal Complexes

Role as Chiral Ligands in Asymmetric Catalysis

The 1-quinolin-8-yl-ethylamine framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. The nitrogen atom of the quinoline (B57606) ring and the nitrogen of the ethylamine (B1201723) side chain form a stable five-membered chelate ring upon coordination with a metal center. This rigidifies the catalyst structure, allowing the chiral information from the ligand to be effectively transmitted to the substrate during the catalytic cycle. The steric and electronic properties of the ligand can be fine-tuned by modifying the quinoline ring or the amine group, enabling the optimization of catalytic activity and stereoselectivity for specific transformations.

Asymmetric Hydrogenation Reactions

Derivatives of this compound have proven to be effective ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) reactions, which are fundamental for the synthesis of chiral amines. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been successfully employed in rhodium and iridium complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com These reactions, conducted under mild aqueous conditions, yield biologically important alkaloids and their precursors. Rhodium-based catalysts, in particular, have demonstrated high efficacy in terms of both reactivity and enantioselectivity, achieving modest to good enantiomeric excess (up to 69% ee) and often quantitative conversion. mdpi.com The success of these tetrahydroquinoline-based ligands underscores the potential of the core quinolin-8-yl amine structure in this critical class of reactions.

Table 1: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines with Rh-CAMPY Catalysts

| Substrate | Catalyst | Additive | Conversion (%) | ee (%) | Reference |

| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [CpRhCl(L)]Cl (L=CAMPY) | None | >99 | 55 | mdpi.com |

| 1-phenyl-3,4-dihydroisoquinoline | [CpRhCl(L)]Cl (L=CAMPY) | La(OTf)₃ | >99 | 69 | mdpi.com |

| 6,7-dimethoxy-1-(p-tolyl)-3,4-dihydroisoquinoline | [CpRhCl(L)]Cl (L=Me-CAMPY) | La(OTf)₃ | >99 | 40 | mdpi.com |

| 1-(naphthalen-1-yl)-3,4-dihydroisoquinoline | [CpRhCl(L)]Cl (L=CAMPY) | La(OTf)₃ | >99 | 51 | mdpi.com |

Asymmetric Alkylation and Allylation Reactions

The quinolin-8-yl scaffold is integral to ligands designed for palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming stereogenic carbon centers. Chiral 2-alkyl-8-quinolinyl-oxazoline ligands, which are structurally related to this compound, have been synthesized and shown to induce a reversal of enantioselectivity in AAA reactions depending on the specific ligand structure. This highlights the tunability of the quinolin-8-yl framework in controlling the stereochemical outcome of the reaction. These P,N-type ligands are effective in the Pd-catalyzed allylic substitution of esters with various nucleophiles, demonstrating the versatility of this ligand class.

Asymmetric Hydroboration and Hydrosilylation

While direct applications of this compound in asymmetric hydroboration are not extensively documented, structurally related ligands have shown significant promise. For instance, rhodium complexes bearing tris(8-quinolinyl)phosphite, where the 8-quinolyl motif provides crucial coordination, effectively catalyze the regioselective 1,2-hydroboration of quinolines.

In the realm of asymmetric hydrosilylation, palladium catalysts are commonly employed, often with chiral phosphoramidite (B1245037) ligands derived from chiral amines. iaea.org These systems have achieved high enantioselectivity (up to 97% ee) in the hydrosilylation of styrene (B11656) and its derivatives. iaea.org The success of these chiral amine-based ligands provides a strong precedent for the potential application of this compound derivatives in this transformation, where the quinoline moiety could offer additional coordinating and stereodirecting capabilities.

Asymmetric Conjugate Addition Reactions

Copper-catalyzed asymmetric conjugate addition is a key C-C bond-forming reaction, and the design of effective chiral ligands is paramount. Research has led to the synthesis and characterization of copper(II) complexes incorporating N,N,N-tridentate quinolinyl anilido-imine ligands. mdpi.com Although these specific complexes were evaluated in Chan-Lam coupling reactions, their well-defined chiral environment around the copper center makes them highly promising candidates for asymmetric conjugate addition. The broader field has established that various chiral ligands combined with copper salts can effectively catalyze the addition of organometallic reagents to a range of Michael acceptors, achieving high yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.org The quinolin-8-yl amine framework is well-positioned to contribute to this area by providing a rigid, tunable ligand scaffold for copper.

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic resolution (DKR) represents a powerful strategy for converting a racemic mixture entirely into a single enantiomerically pure product. Ligands derived from the this compound scaffold have been instrumental in developing such processes. Chiral rhodium catalysts have been successfully used in the DKR of 4,5-diaryl cyclic sulfamidate imines via asymmetric transfer hydrogenation, affording products with high diastereomeric ratios (up to >20:1) and excellent enantioselectivity (up to >99% ee). Furthermore, the inherent coordinating ability of the quinolin-8-yl group has been exploited in substrates for iridium-catalyzed DKR processes, demonstrating the motif's capacity to facilitate the necessary racemization and stereoselective reaction steps.

Catalyst Design and Performance Optimization

The performance of catalysts derived from this compound is highly dependent on both the specific ligand architecture and the reaction conditions. Optimization is a multifactorial process aimed at maximizing yield, enantioselectivity, and catalyst turnover frequency.

Key strategies for ligand modification include:

Steric Tuning: Introducing bulky groups on the amine or at positions on the quinoline ring can enhance enantioselectivity by creating a more defined chiral pocket around the metal center. This influences the trajectory of the incoming substrate, favoring one stereochemical pathway.

Optimization of reaction conditions is equally critical:

Metal Precursor: The choice of metal (e.g., Rhodium, Iridium, Palladium, Copper) and its precursor salt can have a profound impact on catalytic activity.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility, stability, and the transition state energies, thereby affecting both rate and selectivity.

Additives: In some systems, the use of additives, such as Lewis acids (e.g., La(OTf)₃), can significantly enhance conversion rates and, in some cases, selectivity. mdpi.com For example, in the ATH of dihydroisoquinolines, the addition of La(OTf)₃ led to quantitative conversions for sterically hindered substrates. mdpi.com

Temperature and Pressure: These parameters are crucial for controlling reaction kinetics and thermodynamics, and their optimization is essential for achieving high performance.

A systematic approach, often involving the screening of a library of ligands with varied steric and electronic properties alongside a matrix of reaction conditions, is typically employed to identify the optimal catalytic system for a given transformation.

Regioselective and Stereoselective Control Mechanisms in Catalysis

The mechanisms by which metal complexes of this compound and its derivatives exert regioselective and stereoselective control are multifaceted and highly dependent on the specific reaction being catalyzed. However, a recurring theme is the formation of a structured transition state where non-covalent interactions between the catalyst and the substrates play a pivotal role.

A key factor in stereocontrol is the creation of a chiral environment that energetically favors one transition state over its mirror-image counterpart. This difference in activation energy leads to the preferential formation of one enantiomer over the other. For instance, in asymmetric hydrogenation reactions, the chirality of the ligand dictates the facial selectivity of hydride transfer to the prochiral substrate.

One proposed mechanism for the high enantioselectivity observed in the asymmetric hydrogenation of quinolines catalyzed by related chiral ruthenium(II) complexes involves a 10-membered ring transition state. In this model, the stereochemical outcome is dictated by a crucial CH/π interaction between an η6-arene ligand on the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate. This interaction steers the substrate into a specific orientation, ensuring the delivery of the hydride from a particular face and thus leading to high enantiomeric excess.

In the realm of palladium-catalyzed allylic alkylation, the regioselectivity of the nucleophilic attack is a critical aspect. The coordination of the this compound ligand to the palladium center influences the electronic properties and steric accessibility of the different positions of the π-allyl intermediate. For terminal π-allyl palladium complexes, the nucleophile preferentially attacks the less hindered position, resulting in the formation of the linear product. The specific geometry of the catalyst-substrate complex, dictated by the ligand, is therefore instrumental in controlling which regioisomer is formed.

The following table details the research findings on the application of a catalyst system in the asymmetric transfer hydrogenation of acetophenone, showcasing the impact of various additives on the enantioselectivity.

The data clearly demonstrates that the addition of certain ligands can significantly influence the enantiomeric excess of the product, highlighting the sensitivity of the catalytic system to its coordination environment.

Further research into the precise nature of the catalyst-substrate interactions through computational modeling and advanced spectroscopic techniques will continue to illuminate the intricate mechanisms of regioselective and stereoselective control, paving the way for the design of even more efficient and selective catalysts based on the this compound scaffold.

Theoretical and Computational Investigations of 1 Quinolin 8 Yl Ethylamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline (B57606) derivatives. researchgate.netresearchgate.net By calculating the electron density of the molecule, DFT methods can accurately predict its geometric and electronic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. youtube.comwuxibiology.com

For 1-Quinolin-8-yl-ethylamine, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO is also distributed across this aromatic core. researchgate.netscirp.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

DFT calculations provide precise energy values for these orbitals. The distribution of these orbitals indicates that the quinoline ring is the primary site for both electrophilic and nucleophilic interactions. The nitrogen atom in the quinoline ring and the amino group of the ethylamine (B1201723) substituent significantly influence the electronic distribution and reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Primarily localized on the quinoline ring system. |

| LUMO | -1.10 | Distributed across the aromatic rings. |

Note: The values presented are illustrative and representative of typical results obtained from DFT calculations on similar quinoline derivatives.

Reactivity Predictions in Catalytic Cycles

The electronic properties derived from DFT are instrumental in predicting the behavior of this compound within catalytic cycles. The lone pair of electrons on the quinoline's nitrogen atom and the primary amine of the ethylamine side chain make the molecule an effective ligand for metal catalysts.

DFT studies can model the interaction of the ligand with a metal center, calculating binding energies and geometries of the resulting complex. Analysis of the FMOs of the metal-ligand complex helps in understanding the catalytic mechanism. mdpi.com For instance, the HOMO of the complex indicates where it is most likely to donate electrons (nucleophilicity), while the LUMO shows where it is most likely to accept them (electrophilicity). This information is vital for designing catalysts for specific organic transformations, such as C-H bond activation or asymmetric synthesis. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and interactions with its environment, such as a solvent. nih.govulisboa.pt

For this compound, MD simulations can explore the rotational freedom of the ethylamine side chain relative to the rigid quinoline ring. This analysis helps identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape is crucial, as the specific three-dimensional structure of the molecule can significantly impact its binding to a receptor or a metal catalyst. mdpi.com

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, such as its synthesis or its participation in a catalytic reaction, DFT calculations can be employed to determine the most likely reaction pathway.

By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction mechanism can be proposed. mdpi.com For example, in a metal-catalyzed cross-coupling reaction where this compound acts as a ligand, computational studies can elucidate the energetics of key steps like oxidative addition, transmetalation, and reductive elimination. This level of detail is often inaccessible through experimental methods alone and is invaluable for optimizing reaction conditions and improving catalyst design.

Structure-Activity/Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. nih.govwikipedia.orgsysrevpharm.org These models are built using a set of molecules with known activities or properties and a range of calculated molecular descriptors.

For a series of derivatives based on the this compound scaffold, QSAR models can be developed to predict their efficacy as, for example, anticancer agents or their selectivity in catalysis. nih.gov The process involves calculating a variety of molecular descriptors for each derivative, such as electronic properties (e.g., atomic charges, dipole moment from DFT), steric properties (e.g., molecular volume), and topological indices. nih.govnih.gov Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. wikipedia.org

Table 2: Example Molecular Descriptors Used in QSAR Modeling for Quinoline Derivatives

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Steric | Molecular Weight | Basic measure of size. |

| Molar Volume | Describes the space occupied by the molecule. |

| Topological | Connectivity Indices | Encodes information about the branching of the molecular skeleton. |

These QSAR models provide valuable predictive tools, enabling the virtual screening of large libraries of compounds and guiding the rational design of new molecules with enhanced properties, thereby saving significant time and resources in the research and development process. sysrevpharm.org

Advanced Spectroscopic and Structural Characterization of 1 Quinolin 8 Yl Ethylamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, variable-temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 1-Quinolin-8-yl-ethylamine and its complexes in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the quinoline (B57606) ring and the ethylamine (B1201723) side chain. The aromatic region typically shows a complex pattern of multiplets for the six protons on the quinoline core. The methine proton (-CH) of the ethylamine group appears as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) resonate as a doublet. The amine (-NH₂) protons often appear as a broad singlet. Upon complexation with a metal ion, significant shifts in the proton resonances, particularly those near the coordinating nitrogen atoms (N1 of the quinoline and the amino group), are observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides data for each unique carbon atom in the molecule. For this compound, this includes nine signals for the quinoline ring carbons and two for the ethylamine side chain. The chemical shifts are indicative of the electronic environment, with carbons bonded to nitrogen appearing at characteristic downfield shifts. Coordination to a metal center also influences the ¹³C chemical shifts, offering further evidence of complex formation.

Variable-Temperature (VT) NMR: VT-NMR studies are particularly useful for investigating the dynamic behavior of metal complexes in solution. nih.gov These experiments can provide information on fluxional processes, such as ligand exchange or conformational changes. By recording spectra at different temperatures, it is possible to determine the thermodynamic parameters of these dynamic equilibria, revealing insights into the stability and lability of the metal-ligand bonds. nih.govresearchgate.net

Table 6.1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -CH₃ | Doublet | ~15-25 |

| -CH | Quartet | ~50-60 |

| -NH₂ | Broad Singlet | N/A |

| Quinoline-H | Multiplets | N/A |

| Quinoline-C | N/A | ~120-150 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from general principles for quinoline and ethylamine moieties. rsc.orgmagritek.comdocbrown.infomdpi.com

Mass Spectrometry (LC-MS, HRMS, ESI-Mass)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its complexes. It also provides structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex reaction mixtures and verifying the purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₁H₁₂N₂), the calculated exact mass is 172.1000 Da. nih.gov Experimental HRMS data confirming this value provides definitive proof of the compound's identity. nih.govresearchgate.net

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules, including metal complexes. In ESI-MS, the molecular ion ([M+H]⁺) is typically observed. By inducing fragmentation (MS/MS), a characteristic pattern is produced. For amines, α-cleavage (the breaking of the carbon-carbon bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu For this compound, this would involve the loss of a methyl radical (•CH₃) to produce a stable [M-15]⁺ fragment ion, which is often the base peak in the spectrum. docbrown.info Further fragmentation of the quinoline ring, such as the loss of HCN, may also be observed. rsc.org

Table 6.2: Predicted ESI-Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Description |

| 173.1 | [C₁₁H₁₃N₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 157.1 | [C₁₀H₉N₂]⁺ | Fragment from α-cleavage (loss of •CH₃) |

| 130.1 | [C₉H₈N]⁺ | Fragment from loss of ethylamine side chain |

Note: m/z values are based on predicted fragmentation patterns for amine-containing compounds. libretexts.orgcore.ac.uk

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These spectroscopic methods probe the vibrational and electronic transitions within a molecule, providing valuable information on functional groups and conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a broad band in the 3400-3300 cm⁻¹ region. docbrown.info The C-H stretching of the aromatic quinoline ring and the aliphatic ethyl group are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Vibrations corresponding to C=C and C=N bonds within the quinoline ring are found in the 1600-1450 cm⁻¹ region. A key band for the C-N stretching of the amine is expected in the 1220-1020 cm⁻¹ range. docbrown.info Upon coordination to a metal, shifts in the N-H and C-N vibrational frequencies can confirm the involvement of the amino group in bonding. scirp.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the quinoline chromophore. It typically displays strong absorption bands in the ultraviolet region corresponding to π→π* transitions within the aromatic ring system. nih.gov The formation of metal complexes often leads to the appearance of new, lower-energy absorption bands in the visible region. These bands can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions, providing insight into the electronic structure of the complex. scispace.com

Table 6.3: Characteristic IR and UV-Vis Absorption Data

| Technique | Absorption Range | Assignment |

| IR | 3400-3300 cm⁻¹ | N-H Stretch (Amine) |

| IR | 3100-2850 cm⁻¹ | C-H Stretch (Aromatic/Aliphatic) |

| IR | 1600-1450 cm⁻¹ | C=C / C=N Stretch (Quinoline) |

| IR | 1220-1020 cm⁻¹ | C-N Stretch (Amine) |

| UV-Vis | 200-350 nm | π→π* Transitions (Quinoline Ring) |

| UV-Vis | > 400 nm | Charge Transfer / d-d Transitions (in Metal Complexes) |

Note: Data is based on typical spectral regions for the identified functional groups. docbrown.infonih.gov

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing. nih.gov

When suitable single crystals of a metal complex of this compound can be grown, single-crystal XRD provides an unambiguous three-dimensional molecular structure. nih.govresearchgate.net The analysis reveals the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral), the exact mode of ligand binding (chelation via the quinoline and amine nitrogens), and precise bond distances and angles. nih.gov This technique also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Table 6.4.1: Representative Single Crystal XRD Parameters for a Metal Complex

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (a, b, c) | Lattice parameters in Å |

| Unit Cell Angles (α, β, γ) | Inter-axial angles in degrees |

| Z | Number of molecules per unit cell |

| Metal-N Bond Lengths | Distances between metal and coordinating N atoms |

Note: This table illustrates typical parameters obtained from a single-crystal XRD experiment. researchgate.netjhu.edu

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. americanpharmaceuticalreview.com The technique generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. nih.gov PXRD is valuable for confirming the identity of a bulk sample by comparing its experimental pattern to a calculated pattern from single-crystal data or a reference database. researchgate.net It is also instrumental in identifying different crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions that may occur upon heating or processing. americanpharmaceuticalreview.comnih.gov

Table 6.4.2: Example of Powder XRD Peak Data

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 60 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 85 |

| 25.8 | 3.45 | 70 |

Note: This table presents hypothetical PXRD data, where 2θ is the diffraction angle. nist.gov

Thermal Analysis Techniques (TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. particletechlabs.com The resulting thermogram plots mass loss versus temperature, providing information about the thermal stability and composition of the material. For a metal complex of this compound, a typical TGA curve might show an initial mass loss corresponding to the removal of solvent molecules, followed by one or more steps corresponding to the decomposition of the organic ligand, and finally yielding a stable metal oxide residue at high temperatures. labmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iajps.com The resulting DSC curve reveals thermal transitions that involve a change in enthalpy. Endothermic events, such as melting or boiling, appear as peaks, while exothermic events, like crystallization or decomposition, appear as valleys (or vice versa depending on instrument convention). mt.com For a crystalline complex, DSC can precisely determine its melting point and the enthalpy associated with decomposition, complementing the mass loss data from TGA. particletechlabs.comlabmanager.com

Table 6.5: Illustrative Thermal Analysis Data for a Metal Complex

| Technique | Temperature Range (°C) | Observation |

| TGA | 80 - 150 | Mass loss (e.g., ~5%) due to solvent removal |

| TGA | 250 - 450 | Major mass loss due to ligand decomposition |

| DSC | 220 - 230 | Sharp endothermic peak (Melting) |

| DSC | > 250 | Broad exothermic peak (Decomposition) |

Note: This table provides an example of thermal events that could be observed for a hypothetical solvated metal complex.

Applications of 1 Quinolin 8 Yl Ethylamine As a Molecular Scaffold and Building Block

Synthesis of Advanced Heterocyclic Compounds

The primary amine of 1-Quinolin-8-yl-ethylamine is a key functional group that enables its use in the synthesis of more complex heterocyclic systems. One of the most common applications is in the formation of Schiff bases (imines) through condensation reactions with various aldehydes and ketones. nih.govresearchgate.net This reaction is typically straightforward and results in the formation of a C=N double bond.

The general reaction for the formation of a Schiff base from this compound is as follows:

Reaction of this compound with an aldehyde or ketone to form a Schiff base.

These Schiff bases are not merely final products but are often stable, isolable intermediates that can be used in subsequent cyclization or cyclocondensation reactions to build more elaborate heterocyclic frameworks. nih.gov For instance, these Schiff base intermediates can be reacted with reagents like hydrazines to form pyrazole (B372694) derivatives or can undergo intramolecular reactions to form fused ring systems. nih.govresearchgate.net The quinoline (B57606) moiety itself is a stable heterocyclic system, and attaching other heterocyclic rings to it via the ethylamine (B1201723) linker can lead to novel compounds with unique three-dimensional structures and properties.

Table 1: Examples of Heterocyclic Systems Derived from Quinoline-Based Precursors

| Precursor Type | Reactant | Resulting Heterocycle | General Method |

|---|---|---|---|

| Quinoline-based Chalcone | Hydrazine Hydrate | Pyrazole | Cyclocondensation |

| 2-Aminobenzyl Alcohol | Ketone/Nitrile | Quinoline | Dehydrogenative Cyclization |

| o-Aminoaryl Aldehyde/Ketone | Compound with α-methylene group | Quinoline | Friedländer Annulation |

This table illustrates common synthetic routes to advanced heterocyclic compounds where a quinoline scaffold is a key component.

Development of Specialty Chemicals and Functional Materials (e.g., Dyes, Polymers, OLEDs)

The unique photophysical and electronic properties of the quinoline ring make this compound an attractive building block for functional materials.

Dyes : The quinoline nucleus is a known chromophore. By derivatizing the amine group of this compound, it is possible to synthesize a variety of dyes. For example, coupling with diazonium salts can lead to the formation of intensely colored azo dyes. researchgate.netiiste.org The specific color and properties of the dye can be tuned by changing the substituents on the aromatic ring of the diazonium salt. researchgate.net

Polymers : Functional polymers can be created by first converting this compound into a polymerizable monomer. researchgate.net This can be achieved by reacting the amine group with a molecule containing a polymerizable functional group, such as acryloyl chloride, to form an acrylamide (B121943) monomer. rsc.org This quinoline-containing monomer can then be polymerized or copolymerized with other monomers to produce polymers with tailored properties, such as fluorescence or metal-chelating capabilities. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are widely used in the fabrication of OLEDs, often as ligands in metal complexes that act as the emissive layer. Schiff bases derived from this compound can act as chelating ligands for metal ions like zinc(II) or aluminum(III). researchgate.net These metal complexes often exhibit strong fluorescence and good thermal stability, making them suitable for use as emitter materials in OLED devices. researchgate.net The ethylamine linker provides flexibility in designing ligands with specific coordination geometries to optimize the electroluminescent properties of the resulting metal complex.

Research on Corrosion Inhibition Derivatives (focus on chemical application)

Derivatives of this compound, particularly Schiff bases, have been investigated as effective corrosion inhibitors for metals like mild steel, especially in acidic environments. amazonaws.comuobaghdad.edu.iq The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. amazonaws.com

The adsorption process is facilitated by the presence of heteroatoms (nitrogen in the quinoline ring and the imine group) and the π-electrons of the aromatic system. These features allow the molecule to interact with the vacant d-orbitals of the metal atoms. The general mechanism involves the inhibitor molecule replacing water molecules on the metal surface, thereby blocking the active sites for corrosion.

Schiff bases are synthesized by the condensation of this compound with a suitable aldehyde. The resulting imine functionality, along with the quinoline ring, provides multiple adsorption centers. Research on similar quinoline-based Schiff bases has shown high inhibition efficiencies, often exceeding 90%. semanticscholar.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Representative Quinoline-Based Schiff Bases

| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| Quinoline Schiff Base Complex (Co(II)) | Mild Steel | 1 M HCl | 96.60 |

| Quinazolinone-derived Schiff Base | Carbon Steel | 1 M HCl | 93.00 |

| Generic Quinoline Schiff Base | Mild Steel | 1 M HCl | 86.21 |

This table presents data on the performance of various quinoline-derived Schiff bases as corrosion inhibitors, demonstrating their high efficiency. amazonaws.comresearchgate.netrsc.org

Fluorescent Probe Development for Metal Ion Sensing

The quinoline moiety is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent sensors for the detection of metal ions. rsc.orgrsc.org Schiff bases synthesized from this compound and various aldehydes can function as highly sensitive and selective chemosensors. nih.govchemicalpapers.com

The sensing mechanism is typically based on the chelation of a metal ion by the Schiff base ligand. The ligand is designed to have a low intrinsic fluorescence. Upon binding to a specific metal ion, the electronic properties of the molecule are altered, often leading to a significant enhancement of fluorescence, a phenomenon known as "turn-on" fluorescence. researchgate.net This change in fluorescence intensity can be measured to quantify the concentration of the metal ion.

For example, a Schiff base derived from this compound can coordinate with metal ions like Fe³⁺, Al³⁺, or Cd²⁺ through the nitrogen atoms of the quinoline ring and the imine group. researchgate.netnih.govchemicalpapers.com This binding restricts intramolecular rotation and can suppress photoinduced electron transfer (PET), leading to a dramatic increase in fluorescence quantum yield. nih.gov The selectivity of the probe for a particular metal ion can be fine-tuned by modifying the structure of the aldehyde used in the Schiff base synthesis.

Table 3: Metal Ion Sensing with Quinoline-Based Fluorescent Probes

| Probe Type | Target Ion | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Quinoline Schiff Base | Al³⁺ | Fluorescence Enhancement (300-fold) | 31 nM |

| Quinoline Schiff Base | Fe³⁺ | Photoinduced Electron Transfer (PET) | Not Specified |

| Quinoline Schiff Base | Cd²⁺ | "Turn-on" Yellow Fluorescence | 14.8 nM |

This table summarizes the performance of several quinoline-based Schiff base fluorescent sensors for the detection of different metal ions. researchgate.netnih.govchemicalpapers.com

Mechanistic Investigations of 1 Quinolin 8 Yl Ethylamine in Chemical Processes

Reaction Mechanism Elucidation in Synthesis

The synthesis of quinoline (B57606) derivatives, including structures analogous to 1-Quinolin-8-yl-ethylamine, often involves classical named reactions and modern catalytic methods. The elucidation of these reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of accessible molecules.

One of the foundational methods for quinoline synthesis is the Skraup-Doebner-Von Miller reaction . This process involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org Mechanistic studies, including carbon isotope scrambling experiments, have led to the proposal of a fragmentation-recombination mechanism. nih.govillinois.edu

Proposed Mechanism for Skraup-Doebner-Von Miller Synthesis:

Conjugate Addition: The reaction initiates with a reversible nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org

Fragmentation: The resulting intermediate undergoes a non-reversible fragmentation into an imine and a saturated ketone. nih.gov

Recombination & Condensation: These fragments then recombine through a condensation reaction to form a conjugated imine. wikipedia.orgnih.gov

Cyclization & Aromatization: The intermediate undergoes electrophilic addition and subsequent dehydration and oxidation (aromatization) to yield the final quinoline product. iipseries.org

Another significant area of synthetic methodology involving the 8-aminoquinoline (B160924) scaffold is transition-metal-catalyzed C-H bond functionalization . The 8-aminoquinoline group has been extensively utilized as a highly effective bidentate directing group, particularly in palladium-catalyzed reactions. acs.orgnih.gov This approach allows for the selective functionalization of otherwise unreactive C-H bonds.

The generalized mechanism for this directed arylation involves several key steps:

Coordination: The 8-aminoquinoline amide substrate coordinates to the palladium catalyst.

Cyclometalation: A palladacycle intermediate is formed through the activation of a C-H bond. This step is often reversible. acs.orgnih.gov

Oxidative Addition: The aryl halide (e.g., aryl iodide) undergoes oxidative addition to the palladium center. nih.gov

Reductive Elimination: This turnover-limiting step involves the formation of the new C-C bond and regeneration of the active palladium catalyst. acs.org

| Reaction Type | Key Mechanistic Steps | Intermediates | References |

|---|---|---|---|

| Skraup-Doebner-Von Miller | Conjugate Addition, Fragmentation-Recombination, Cyclization, Aromatization | Amine-ketone adduct, Imine, Cyclohexanone derivative | wikipedia.orgnih.gov |

| Palladium-Catalyzed C-H Arylation | Coordination, Cyclometalation, Oxidative Addition, Reductive Elimination | Palladacycle | acs.orgnih.gov |

Ligand-Metal Interaction Mechanisms in Catalysis

The this compound scaffold, like other 8-aminoquinoline derivatives, is a potent chelating agent. The nitrogen atom of the quinoline ring and the nitrogen of the ethylamine (B1201723) side chain act as a bidentate ligand, readily forming stable complexes with various transition metals. This chelating ability is central to its application in catalysis. scirp.org

The interaction mechanism involves the donation of lone pairs of electrons from both nitrogen atoms to the metal center, forming a stable five- or six-membered chelate ring. nih.gov This coordination can result in various geometries, such as square-planar or octahedral, depending on the metal ion and other coordinating ligands. scirp.org The formation of these stable metal complexes is fundamental to their catalytic activity, as the ligand can influence the electronic properties and steric environment of the metal center, thereby modulating its reactivity and selectivity. researchgate.net For instance, 8-aminoquinoline derivatives have been used to create complexes with metals like palladium, nickel, copper, and silver. nih.govnih.govresearchgate.netuomphysics.net

| Metal Ion | Typical Coordination Geometry | Ligand Binding Mode | Application | References |

|---|---|---|---|---|

| Palladium(II) | Square Planar | Bidentate (N,N) | C-H Functionalization | acs.orgnih.govresearchgate.net |

| Silver(I) | Distorted Tetrahedral | Bidentate (N,N) | Antimicrobial Agents | nih.gov |

| Nickel(II) | Octahedral | Tridentate (N,N,S) | Antitubercular Studies | uomphysics.net |

| Copper(II) | Square Planar / Octahedral | Bidentate (N,N) or (N,O) | Antimicrobial / Catalysis | scirp.orguomphysics.net |

| Iron(III) | Octahedral | Bidentate (N,O) | Biological Chelators | nih.gov |

Molecular Interaction Mechanisms in a Chemical Context

Beyond its role in synthesis and catalysis, the quinoline structure is known to interact with biological macromolecules, primarily through non-covalent interactions. These interactions are of significant interest in medicinal chemistry and chemical biology.

DNA Intercalation: A primary mechanism of interaction for planar aromatic systems like the quinoline ring is DNA intercalation. researchgate.net This process involves the insertion of the planar quinoline moiety between the stacked base pairs of the DNA double helix. This interaction is driven by a combination of hydrophobic effects and van der Waals forces. nih.gov

The proposed mechanism for intercalation is as follows:

Electrostatic Attraction: The molecule is initially attracted to the negatively charged phosphate (B84403) backbone of the DNA.

Insertion: The planar ring system then slides into the space created when two adjacent base pairs transiently separate.

Structural Distortion: This insertion causes a conformational change in the DNA, typically leading to an unwinding of the helix and an increase in the distance between the base pairs.

This distortion of the DNA structure can interfere with cellular processes such as DNA replication and transcription, which is the basis for the activity of many quinoline-based therapeutic agents. nih.gov

Enzyme Binding: Quinoline derivatives have been identified as inhibitors of various enzymes. nih.govnih.govmdpi.comresearchgate.net The binding mechanism can vary significantly depending on the specific enzyme and the substitution pattern of the quinoline derivative. Inhibition can occur through several mechanisms:

Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Future Research Directions and Emerging Trends

Innovations in Asymmetric Catalysis with 1-Quinolin-8-yl-ethylamine Ligands

The development of chiral ligands for asymmetric catalysis is a significant area of chemical research, aiming to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. bgu.ac.il Ligands derived from this compound are promising candidates in this domain due to the rigid quinoline (B57606) backbone and the chiral center, which can induce high stereoselectivity in metal-catalyzed reactions.

Future research is focused on designing and synthesizing novel ligand architectures based on the this compound framework. Innovations are expected in the modification of the ethylamine (B1201723) side chain and the quinoline ring to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications are aimed at improving enantioselectivity, catalytic activity, and substrate scope in a variety of asymmetric transformations.

Key areas of innovation include:

Development of Bidentate and Polydentate Ligands: Incorporating additional coordinating groups into the this compound structure can lead to more rigid and well-defined metal complexes, enhancing stereocontrol.

Immobilization on Solid Supports: Grafting these chiral ligands onto solid supports is a growing trend to facilitate catalyst recovery and recycling, a key principle of green chemistry.

Application in Novel Reactions: While quinoline-based ligands have been used in reactions like hydrogenations and cycloadditions, future work will explore their efficacy in other challenging asymmetric reactions, such as C-H functionalization and cross-coupling reactions. researchgate.net

Table 1: Emerging Asymmetric Reactions Utilizing Chiral Quinoline-type Ligands

| Reaction Type | Potential Metal Catalyst | Desired Outcome |

| Asymmetric C-H Activation | Rhodium, Palladium, Cobalt | Enantioselective synthesis of complex molecules from simple precursors. researchgate.net |

| Enantioselective Allylic Alkylation | Palladium, Iridium | Formation of chiral C-C bonds with high stereocontrol. researchgate.net |

| Asymmetric Diels-Alder Reactions | Copper, Lewis Acids | Stereoselective construction of cyclic systems. |

| Asymmetric Hydrogenation | Iridium, Ruthenium | Production of chiral alcohols, amines, and other reduced compounds. researchgate.net |

The synergy between the quinoline motif and the chiral amine in these ligands provides a powerful platform for the discovery of new and more efficient asymmetric catalytic systems. bgu.ac.il

Novel Synthetic Methodologies for Derivatives

The synthesis of quinoline derivatives has been a subject of intense research for over a century, leading to a variety of methods. mdpi.com However, the demand for more efficient, sustainable, and versatile synthetic routes continues to drive innovation. Future research in the synthesis of this compound derivatives will likely focus on several key areas.

One major trend is the development of C-H bond activation strategies to functionalize the quinoline core. mdpi.com This atom-economical approach allows for the direct introduction of substituents onto the aromatic ring without the need for pre-functionalized starting materials, reducing waste and synthetic steps. For instance, directing-group-assisted C-H arylation using the 8-aminoquinoline (B160924) moiety has already shown promise for creating complex molecules. nih.gov

Another emerging area is the use of novel catalytic systems. This includes the exploration of earth-abundant metal catalysts (e.g., cobalt, copper) to replace precious metals, as well as the development of metal-free and photo-induced synthetic methods. mdpi.com These approaches align with the principles of sustainable chemistry by reducing cost and environmental impact.

Furthermore, researchers are exploring multicomponent reactions and cascade sequences to construct complex derivatives of this compound in a single step from simple starting materials. noveltyjournals.com These strategies enhance synthetic efficiency by minimizing purification steps and maximizing molecular complexity.

Table 2: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages |

| Traditional Named Reactions (e.g., Friedländer) | Well-established, reliable. nih.gov | Often require harsh conditions, limited substrate scope. |

| C-H Activation/Functionalization | High atom economy, direct functionalization. mdpi.comresearchgate.net | May require specific directing groups, catalyst development is ongoing. |

| Photocatalysis | Mild reaction conditions, unique reactivity. mdpi.com | Can require specialized equipment, mechanistic understanding is evolving. |

| Multicomponent Reactions | High efficiency, builds molecular complexity quickly. noveltyjournals.com | Optimization can be challenging, may generate complex product mixtures. |

The development of these new synthetic tools will provide access to a wider range of this compound derivatives with diverse functionalities, paving the way for their exploration in various applications.

Advanced Computational Modeling for Predictability and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. rsc.orgnih.gov In the context of this compound, advanced computational modeling is set to play a pivotal role in accelerating the design and discovery of new catalysts and derivatives.

Future research will leverage computational models to:

Predict Catalyst Performance: By simulating the transition states of catalytic cycles involving this compound-based ligands, researchers can predict the enantioselectivity and activity of new catalyst designs before they are synthesized in the lab. oulu.fiumich.edu This in silico screening can significantly reduce the time and resources required for catalyst development.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to explain observed reactivity and selectivity. researchgate.net This fundamental understanding is crucial for the rational design of improved synthetic methods and catalysts.

Design Novel Derivatives with Targeted Properties: Molecular modeling can be used to predict the properties of new this compound derivatives, such as their binding affinity to biological targets or their electronic properties for materials science applications. nih.gov This allows for the rational design of molecules with specific desired functions.

The integration of machine learning algorithms with computational chemistry data is an emerging trend that holds immense promise. umich.edu By training machine learning models on large datasets of calculated and experimental results, it may become possible to rapidly predict the outcomes of reactions and identify promising new molecular structures with even greater speed and accuracy.

Table 3: Applications of Computational Modeling in this compound Research

| Computational Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Catalyst design, mechanistic studies. rsc.orgnih.gov | Transition state energies, reaction pathways, electronic structure. |

| Molecular Docking | Drug discovery, biological probe design. nih.gov | Binding modes, interaction energies with target proteins. |

| Molecular Dynamics (MD) | Understanding conformational flexibility. nih.gov | Stability of ligand-protein complexes, solvent effects. |

| Machine Learning (ML) | High-throughput screening, catalyst optimization. umich.edu | Reaction yields, enantioselectivity, catalyst stability. |

These advanced computational approaches will undoubtedly accelerate the pace of innovation in the chemistry of this compound and its derivatives.

Exploration of New Chemical Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry and is also found in functional materials and catalysts. mdpi.comjetir.org While this compound and its derivatives have established roles, particularly as chiral ligands, future research will focus on uncovering new applications for this versatile compound.